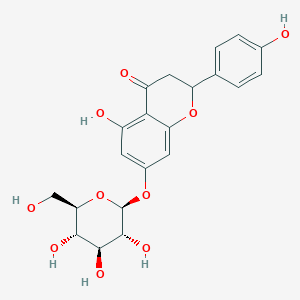

Naringenin-7-O-glucoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Naringenin-7-O-glucoside, also known as this compound, is a useful research compound. Its molecular formula is C21H22O10 and its molecular weight is 434.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Properties

Triple-Negative Breast Cancer Treatment

Naringenin-7-O-glucoside has shown promise as an anticancer agent, particularly against triple-negative breast cancer (TNBC). A study demonstrated that N7G exhibited dose-dependent cytotoxicity with an IC50 value of 233.56 µg/µL against TNBC cell lines. The compound induced significant apoptosis, confirmed by extensive DNA fragmentation and downregulation of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy .

Mechanism of Action

The anticancer effects are attributed to its ability to modulate gene expression and induce apoptosis in cancer cells. N7G's selective cytotoxicity suggests it could be developed further as a targeted therapeutic agent against aggressive cancer types .

Cardioprotective Effects

Protection Against Doxorubicin-Induced Toxicity

Research indicates that this compound can protect cardiomyocytes from apoptosis induced by doxorubicin, a common chemotherapeutic agent known for its cardiotoxic effects. In vitro studies showed that N7G significantly enhanced cell viability and increased levels of protective proteins such as heme oxygenase-1 and Bcl-2 while reducing the expression of apoptotic markers like caspase-3 and caspase-9 .

Mechanisms Involved

The cardioprotective mechanisms include stabilizing cell membranes and reducing oxidative stress, thereby mitigating doxorubicin's harmful effects on heart cells. This suggests potential therapeutic applications for N7G in managing chemotherapy-induced cardiomyopathy .

Antiviral Activity

Potential Against COVID-19

This compound has been explored for its antiviral properties, particularly in the context of COVID-19. A study identified N7G as a potential inhibitor targeting SERPINE1, MMP1, and MMP7, which are implicated in COVID-19 pathogenesis. Molecular docking studies revealed stable interactions between N7G and these targets, suggesting its role in modulating inflammatory responses associated with the disease .

Biological Pathways Involved

The compound's effectiveness is linked to its influence on key biological pathways such as HIF-1, AGE-RAGE, and IL-17, which are crucial in immune responses and inflammation regulation. Targeting these pathways may provide new therapeutic strategies for treating COVID-19 and related conditions .

Antidiabetic Effects

Improvement in Insulin Sensitivity

This compound also exhibits antidiabetic properties. Studies have shown that it can improve insulin sensitivity and downregulate blood glucose levels in diabetic models. Its ability to enhance glucose uptake suggests a role in managing metabolic disorders .

Summary of Findings

Análisis De Reacciones Químicas

Enzymatic Modifications

N7G undergoes regioselective modifications mediated by microbial and mammalian enzymes:

-

Hydrolysis : Intestinal β-glucosidases cleave the glycosidic bond, releasing naringenin .

-

Conjugation : In the liver, UDP-glucuronosyltransferases (UGT) and sulfotransferases convert N7G into glucuronides and sulfates for excretion .

Chemical Hydrolysis

Acidic hydrolysis reversibly breaks the glycosidic bond:

Alkylation and Derivatization

N7G’s hydroxyl groups participate in alkylation reactions:

-

Methylation : Dimethyl sulfate in acetone produces 7-O-methyl derivatives .

-

Tri-O-alkylation : In DMF, N7G reacts with alkyl halides (e.g., methyl iodide) to form 5,7,4′-tri-O-alkylnaringenin .

Table 2: Alkylation Reactions of N7G

| Reagent | Solvent | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl iodide | DMF | 5,7,4′-Tri-O-methylnaringenin | 39.6% | |

| Ethyl bromide | Acetone | 7-O-Ethylnaringenin | 45.2% |

Metabolic Conjugation Reactions

Phase II metabolism in the liver involves:

-

Glucuronidation : Mediated by UGT1A1/1A9, forming naringenin-7-O-glucuronide .

-

Sulfation : Catalyzed by sulfotransferases (SULT1A1), producing sulfated metabolites .

Bacterial Metabolism

Gut microbiota (e.g., Bacteroides, Lactobacillus) metabolize N7G into low-molecular-weight aromatic acids via:

-

Hydrogenation : Reduces the C2–C3 double bond.

-

Ring cleavage : Generates phenolic acids like 3-(4-hydroxyphenyl)propionic acid .

Antioxidant Mechanism via Nrf2 Activation

N7G induces antioxidant enzymes through redox-sensitive pathways:

-

ERK1/2 phosphorylation : Triggers Nrf2 dissociation from Keap1, enabling nuclear translocation .

-

ARE binding : Upregulates NAD(P)H quinone oxidoreductase (NQO1), glutathione peroxidase (GPx), and superoxide dismutase (SOD) .

Interaction with Metalloproteinases

Molecular docking studies reveal stable binding to MMP7 and SERPINE1:

Propiedades

Fórmula molecular |

C21H22O10 |

|---|---|

Peso molecular |

434.4 g/mol |

Nombre IUPAC |

5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C21H22O10/c22-8-16-18(26)19(27)20(28)21(31-16)29-11-5-12(24)17-13(25)7-14(30-15(17)6-11)9-1-3-10(23)4-2-9/h1-6,14,16,18-24,26-28H,7-8H2/t14?,16-,18-,19+,20-,21-/m1/s1 |

Clave InChI |

DLIKSSGEMUFQOK-RGHIGTIISA-N |

SMILES isomérico |

C1C(OC2=CC(=CC(=C2C1=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O |

SMILES canónico |

C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O |

Sinónimos |

prunin |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.